4'-Bromo-2-thiomorpholinomethyl benzophenone
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Overview
Description
Synthesis Analysis
The synthesis of bromo-substituted benzophenone derivatives and related compounds involves various chemical reactions. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines is achieved by exploiting the electrophilic character of 5-bromo-2-hydroxychalcones and the nucleophilic nature of 2-aminothiophenol . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium . These methods indicate the versatility of bromo-substituted compounds in organic synthesis.
Molecular Structure Analysis
The molecular structure of bromo-substituted benzophenone derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was established using 1H-NMR, IR spectroscopy, and SC-XRD, revealing a six-membered intramolecularly hydrogen-bonded pseudo-aromatic ring . The molecular shape of bromo-substituted benzophenones, such as 2BrBP and 4BrBP, has been shown to influence their macroscopic properties, with quantum-mechanical calculations providing insights into their asymmetry .
Chemical Reactions Analysis
Bromo-substituted benzophenone derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of the bromo group, as seen in the synthesis of 2-(4-bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran, where the bromophenyl ring is slightly rotated out of the benzofuran plane . Additionally, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with various nucleophiles to form azaheterocycles demonstrates the reactivity of bromo-substituted acetophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzophenone derivatives are influenced by their molecular structure. The vibrational spectra and macroscopic properties, such as melting points and crystallization behavior, are affected by the position of the bromo group on the phenyl ring . For example, 2BrBP has a lower melting point and exhibits a reluctance to crystallize compared to 4BrBP . The physicochemical properties of related heterocycles, such as benzo[1,2-b:4,5-b']dichalcogenophenes, have been elucidated using cyclic voltammetry and UV-vis spectra, indicating planar molecular structures and herringbone packing arrangements .
Scientific Research Applications
Application of α-bromination reaction on acetophenone derivatives
- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. This reaction has been used in an innovative experiment conducted by junior undergraduates .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Bromomethylation of Thiols
- Summary of the Application : Bromomethylation of thiols is a significant process in organic chemistry. It enables bromomethyl sulfides as useful building blocks .
- Methods of Application or Experimental Procedures : The bromomethylation of thiols was achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Results or Outcomes : The results demonstrated that bromomethyl thiol derivatives can be synthesized efficiently, and their reactivity scope remains largely unexplored .
Bromomethylation of Thiols
- Summary of the Application : Bromomethylation of thiols is a significant process in organic chemistry. It enables bromomethyl sulfides as useful building blocks .
- Methods of Application or Experimental Procedures : The bromomethylation of thiols was achieved using paraformaldehyde and HBr/AcOH . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Results or Outcomes : The results demonstrated that bromomethyl thiol derivatives can be synthesized efficiently, and their reactivity scope remains largely unexplored .
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQWPJOYQFACI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643815 |
Source
|
Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2-thiomorpholinomethyl benzophenone | |
CAS RN |
898781-72-1 |
Source
|
Record name | (4-Bromophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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